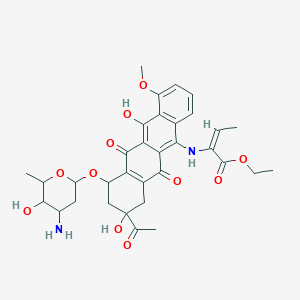

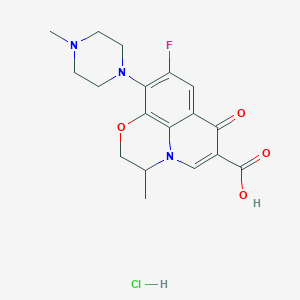

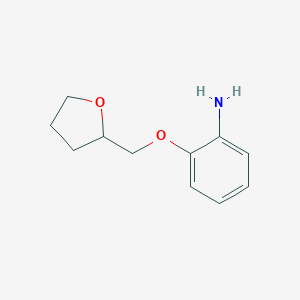

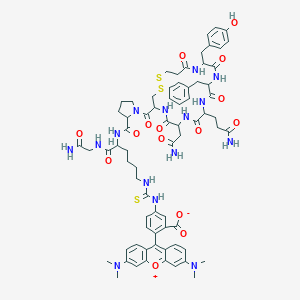

![molecular formula C27H48N3O21P B055254 [3-[(2R,3R,4R,5R,6R)-3-acetamido-4-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] dihydrogen phosphate CAS No. 119903-55-8](/img/structure/B55254.png)

[3-[(2R,3R,4R,5R,6R)-3-acetamido-4-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] dihydrogen phosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Capsular polysaccharide type 6, actinobacillus pleuropneumoniae, is a complex carbohydrate molecule found in the outer capsule of the bacterium Actinobacillus pleuropneumoniae. This bacterium is a significant pathogen in pigs, causing pleuropneumonia, a severe respiratory disease. The capsular polysaccharide plays a crucial role in the bacterium’s virulence and ability to evade the host’s immune system .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of capsular polysaccharide type 6 involves the biosynthetic pathways encoded by the genes of the capsular polysaccharide biosynthetic locus cpsABCD and the capsular polysaccharide export locus cpxDCBA . The process begins with the assembly of sugar monomers into oligosaccharides, which are then polymerized to form the polysaccharide chain. This chain is subsequently transported to the bacterial surface through a series of membrane-associated proteins.

Industrial Production Methods

Industrial production of capsular polysaccharide type 6 typically involves the cultivation of Actinobacillus pleuropneumoniae in bioreactors under controlled conditions. The bacteria are grown in nutrient-rich media, and the polysaccharide is harvested from the bacterial culture. The extraction process involves cell lysis, followed by purification steps such as filtration, precipitation, and chromatography to isolate the capsular polysaccharide.

Analyse Chemischer Reaktionen

Types of Reactions

Capsular polysaccharide type 6 can undergo various chemical reactions, including hydrolysis, oxidation, and substitution. These reactions are essential for modifying the polysaccharide’s structure and properties for different applications.

Common Reagents and Conditions

Hydrolysis: Acidic or enzymatic hydrolysis can break down the polysaccharide into its constituent sugar monomers.

Oxidation: Oxidizing agents such as periodate can cleave the polysaccharide at specific sites, generating aldehyde groups.

Substitution: Chemical modifications, such as sulfation or phosphorylation, can be introduced using appropriate reagents under controlled conditions.

Major Products

The major products formed from these reactions include modified polysaccharides with altered functional groups, which can be used in various applications such as vaccine development and diagnostic assays.

Wissenschaftliche Forschungsanwendungen

Capsular polysaccharide type 6 has several scientific research applications:

Chemistry: It is used as a model compound to study polysaccharide synthesis and modification.

Biology: Researchers use it to understand the mechanisms of bacterial virulence and immune evasion.

Medicine: The polysaccharide is a critical component in the development of vaccines against Actinobacillus pleuropneumoniae.

Industry: It is used in the production of diagnostic kits for detecting bacterial infections in pigs .

Wirkmechanismus

The capsular polysaccharide type 6 exerts its effects by forming a protective layer around the bacterium, which helps it evade the host’s immune system. This capsule prevents phagocytosis by immune cells and inhibits the activation of the complement system. The polysaccharide interacts with specific receptors on the host cells, modulating the immune response and facilitating bacterial survival and proliferation .

Vergleich Mit ähnlichen Verbindungen

Capsular polysaccharide type 6 can be compared with other capsular polysaccharides from different bacterial species, such as:

- Capsular polysaccharide type 1, Actinobacillus pleuropneumoniae

- Capsular polysaccharide type 2, Actinobacillus pleuropneumoniae

- Capsular polysaccharide from Streptococcus pneumoniae

These polysaccharides share similar structural features but differ in their specific sugar composition and linkage patterns, which confer unique immunogenic properties. Capsular polysaccharide type 6 is unique in its specific role in the virulence of Actinobacillus pleuropneumoniae serovar 6 .

Eigenschaften

CAS-Nummer |

119903-55-8 |

|---|---|

Molekularformel |

C27H48N3O21P |

Molekulargewicht |

781.7 g/mol |

IUPAC-Name |

[3-[(2R,3R,4R,5R,6R)-3-acetamido-4-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] dihydrogen phosphate |

InChI |

InChI=1S/C27H48N3O21P/c1-9(34)28-16-22(40)19(37)13(4-31)49-26(16)47-12(8-46-52(42,43)44)7-45-25-18(30-11(3)36)24(21(39)15(6-33)48-25)51-27-17(29-10(2)35)23(41)20(38)14(5-32)50-27/h12-27,31-33,37-41H,4-8H2,1-3H3,(H,28,34)(H,29,35)(H,30,36)(H2,42,43,44)/t12?,13-,14-,15-,16-,17-,18-,19+,20-,21+,22-,23-,24-,25-,26+,27-/m1/s1 |

InChI-Schlüssel |

AWKIAVUDIDGXHF-UFFYTIMTSA-N |

SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)CO)OCC(COP(=O)(O)O)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)NC(=O)C)CO)O)O |

Isomerische SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1O[C@@H]2[C@H]([C@@H](O[C@@H]([C@@H]2O)CO)OCC(COP(=O)(O)O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)C)NC(=O)C)CO)O)O |

Kanonische SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)CO)OCC(COP(=O)(O)O)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)NC(=O)C)CO)O)O |

Synonyme |

capsular polysaccharide type 6, Actinobacillus pleuropneumoniae CP 6-AP |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

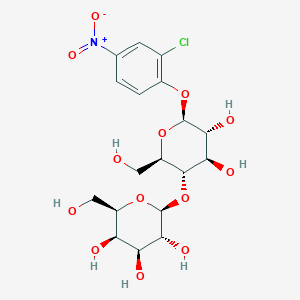

![4-{2-[4-(Octyloxy)phenyl]pyrimidin-5-YL}](/img/structure/B55178.png)